Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl-
Description
"Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl-" is a synthetic opioid derivative with a morphinan backbone characterized by:
- 4,5-Epoxy bridge: This structural feature is shared with classical opioids like morphine and codeine, critical for binding to opioid receptors .
- 17-Methyl group: A common substituent in many opioid agonists (e.g., morphine, codeine), though modifications here can drastically affect pharmacological activity .
This compound is structurally related to myristylbenzylmorphine derivatives, where the 3-benzyloxy group and 17-methyl are key modifications .
Properties
CAS No. |
63690-25-5 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C24H27NO2/c1-25-13-12-24-18-8-5-9-21(24)27-23-20(26-15-16-6-3-2-4-7-16)11-10-17(22(23)24)14-19(18)25/h2-4,6-7,10-11,18-19,21H,5,8-9,12-15H2,1H3/t18-,19+,21-,24+/m0/s1 |
InChI Key |
RLNXZCRXJHNVQY-FPRSRYDQSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3CCC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3CCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-benzyloxy-4,5-epoxy-17-methylmorphinan derivatives typically involves:
- Introduction of the 4,5-epoxy bridge on the morphinan skeleton.
- Installation of the benzyloxy substituent at the 3-position.
- Methylation at the 17-position.
- Stereoselective control to obtain the axial configuration of the N-oxide intermediate when applicable.
- Purification steps to isolate the target compound free from stereoisomeric impurities.
Alkylation and Protection Steps
One key preparation step involves alkylation of the 3-hydroxy group to form the 3-benzyloxy moiety. According to patent WO2009067275A1, this alkylation is performed using methyl sulfonates (e.g., methyl mesylate, methyl tosylate) or benzyl halides under controlled temperature conditions ranging from approximately 70°C to 100°C, often around 88°C, for reaction times between 1 to 24 hours depending on the scale and desired conversion.
The 3-hydroxy group is often protected as a 3-O-protected intermediate (e.g., benzyloxy) to facilitate subsequent transformations without undesired side reactions.
Formation of the 4,5-Epoxy Bridge
The 4,5-epoxy moiety is introduced stereoselectively to maintain the correct configuration critical for biological activity. This is typically achieved by epoxidation of the corresponding 4,5-double bond precursor or through ring closure reactions under controlled conditions. The stereochemistry is confirmed by NMR coupling constants and chromatographic analysis.
Methylation at Position 17
Methylation at the 17-position is generally achieved by alkylation of the corresponding nitrogen atom using methyl iodide or similar methylating agents. This step requires careful control to avoid over-alkylation or side reactions.
Stereoselective N-Oxide Formation and Purification
A critical step in the preparation involves the formation of the N-oxide at the nitrogen atom of the morphinan ring. The patent WO2009067275A1 describes a stereoselective synthesis of the 3-O-protected axial N-oxide-4,5-epoxy-morphinanium salt, which is essential for obtaining the active isomer.
Purification is achieved through multiple recrystallization or chromatographic steps, including reverse-phase or normal-phase chromatography using alumina or silica gel. High-performance liquid chromatography (HPLC) is employed to monitor the presence of axial versus equatorial N-oxide stereoisomers, ensuring the final product is free or nearly free of the undesired stereoisomer.
Detailed Reaction Conditions and Purification Techniques
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Alkylation of 3-hydroxy group | Benzyl halides or methyl sulfonates (e.g., mesylate) | 70°C to 100°C | 1 to 24 hours | Typical optimum ~88°C for ~10 hours; ensures formation of 3-benzyloxy group |
| Epoxidation / ring closure | Epoxidizing agents or intramolecular cyclization | Controlled temp. | Variable | Stereoselective formation of 4,5-epoxy ring; monitored by NMR coupling constants |
| Methylation at N-17 | Methyl iodide or similar alkylating agents | Room temp. to mild heat | Several hours | Requires control to avoid over-alkylation |
| N-oxide formation | Oxidizing agents (e.g., peracids) | Mild conditions | Variable | Stereoselective formation of axial N-oxide preferred |
| Purification | Chromatography (reverse-phase or normal-phase), recrystallization | Ambient or controlled | Multiple cycles | Alumina or silica gel used; HPLC confirms stereoisomer purity |
Analytical Characterization and Yield Data
Based on reported syntheses of related morphinan derivatives with similar substitution patterns:
| Compound Description | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
|---|---|---|---|
| 14β-Benzyloxy-4,5α-epoxy-3-hydroxy-17-methylmorphinan | ~10% | 79–83 | IR (OH stretch ~2923 cm⁻¹), ¹H NMR aromatic and benzyloxy signals, MS m/z 378.2 [M+1]+ |
| 3,14-Dihydroxy-4,5α-epoxy-17-methylmorphinan (precursor) | 11% | 90–92 | IR (OH stretch ~3119 cm⁻¹), ¹H NMR characteristic signals, MS m/z 288.1 [M+1]+ |
These yields reflect the complexity and multiple-step nature of the synthesis.
Summary of Preparation Methodology
Starting Material Preparation: Begin with a morphinan skeleton bearing a 3-hydroxy group and a 4,5-double bond.
Protection and Alkylation: Protect the 3-hydroxy group by benzylation using benzyl halides under elevated temperature to form the 3-benzyloxy substituent.
Epoxidation: Introduce the 4,5-epoxy bridge stereoselectively by epoxidation or ring closure.
Methylation: Alkylate the nitrogen at position 17 with methyl iodide or equivalent to install the 17-methyl group.
N-Oxide Formation: Oxidize the nitrogen to form the axial N-oxide stereoisomer, critical for biological activity.
Purification: Employ chromatographic techniques and recrystallization, monitored by HPLC, to isolate the pure axial N-oxide-4,5-epoxy-3-benzyloxy-17-methylmorphinan free of equatorial stereoisomer contamination.
Chemical Reactions Analysis
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
The compound "Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl-" is also known as benzylmorphine . Benzylmorphine is an opiate derivative .
Applications of Benzylmorphine
While the search results do not provide extensive details regarding specific applications of benzylmorphine, they do offer some insight into its properties and related research:
- Chemical Properties and Structure Benzylmorphine is also known by several names, including Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-, and O3-Benzylmorphine . It has a molecular formula of C18H23NO .
- Relationship to Opioid Research Research has been conducted on N-methylmorphinan-6-ones, which are structurally related to benzylmorphine, to understand their interactions with opioid receptors and their potential as analgesics . Studies focus on how modifications at different positions in the morphinan scaffold affect ligand-receptor interactions and pharmacological profiles .
- Analgesic Potential Derivatives of N-methylmorphinan-6-ones have demonstrated analgesic activity in animal models . Some compounds have shown improved side effect profiles compared to conventional morphine analgesics, such as reduced respiratory depression, constipation, and potential for addiction .
- Receptor Binding Studies suggest that modifying the chemical structure of morphinans can impact their binding affinity to opioid receptors. For example, the deletion of the 6-carbonyl group in N-methylmorphinan-6-ones does not significantly alter binding or activity .
Mechanism of Action
The compound exerts its effects primarily through interactions with opioid receptors, particularly the μ-opioid receptor. This interaction leads to analgesic effects by inhibiting pain signals in the central nervous system. The molecular targets and pathways involved include G-protein coupled receptor signaling and modulation of neurotransmitter release .
Comparison with Similar Compounds
The pharmacological and chemical properties of "3-benzyloxy-4,5-epoxy-17-methyl-morphinan" are contextualized below against structurally related morphinans.
Structural Analogues and Substituent Effects
Position 3 Modifications
- Morphine (3-hydroxy) : The 3-hydroxy group is essential for high μ-opioid receptor affinity and analgesic activity. Removal or substitution reduces potency .
- Codeine (3-methoxy) : The 3-methoxy group reduces receptor binding, making codeine a prodrug (activated via demethylation to morphine). It is primarily used as an antitussive .
- 3-Benzyloxy (Target Compound) : The bulky benzyloxy group may sterically hinder receptor binding but could enhance metabolic stability or alter selectivity toward δ- or κ-opioid receptors .
Position 17 Modifications
- 17-Methyl (Morphine, Codeine) : Agonist activity at μ-opioid receptors .
- 17-Allyl (Naloxone) : Converts the compound into a competitive antagonist (e.g., naloxone) by introducing steric clashes in the receptor binding pocket .
- 17-Cyclopropylmethyl (Naltrexone) : Enhances antagonist potency and oral bioavailability compared to allyl derivatives .
4,5-Epoxy Bridge
The 4,5-epoxy group is conserved across most morphinan opioids and is critical for maintaining the rigid conformation required for receptor binding . Its absence, as in non-epoxymorphinans (e.g., levorphanol), alters receptor interaction profiles but retains analgesic properties .
Pharmacological and Binding Data
Key Findings:
- 17-Substituent Dictates Activity : Methyl groups (agonists) vs. allyl/cyclopropylmethyl (antagonists) .
- 3-Substituent Influences Potency: Bulky groups (e.g., benzyloxy) may reduce μ-receptor affinity but could enhance selectivity for non-μ receptors .
- Epoxy Bridge Essential: Removal (e.g., levorphanol) retains activity but alters receptor engagement dynamics .
Toxicity and Side Effects
Biological Activity
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl is a synthetic compound belonging to the morphinan class of alkaloids. Its unique structure, characterized by a benzyloxy group at the 3-position and an epoxy group between the 4 and 5 positions of the morphinan skeleton, suggests potential therapeutic applications, particularly in pain modulation and analgesia through interaction with opioid receptors.
Chemical Structure and Properties
- Molecular Formula : C₂₄H₂₇NO₂
- Structural Features :
- Benzyloxy group at position 3
- Epoxy group between positions 4 and 5
The structural modifications in morphinans can significantly influence their biological activity, particularly their binding affinity to mu-opioid receptors (μ-OR) which are critical in pain management.
Opioid Receptor Interaction
Research indicates that morphinan derivatives exhibit agonistic activity at μ-OR, essential for analgesic effects. Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl is expected to possess similar properties due to its structural resemblance to known opioids. Studies have shown that:
- Compounds with modifications at various positions can enhance binding affinity and efficacy at opioid receptors.
- The presence of the benzyloxy group enhances the compound's interaction with μ-OR compared to other morphinans lacking this substitution .
Pharmacological Studies
Recent studies have focused on the pharmacological profiles of morphinan derivatives. For instance:
- Binding Affinity : Morphinan derivatives with benzyloxy substitutions demonstrated increased binding affinity to μ-OR compared to their non-substituted counterparts.
- Antinociceptive Activity : In vivo studies have shown significant antinociceptive effects in animal models, indicating potential for pain relief without the severe side effects typically associated with traditional opioids .
Case Studies
Several case studies have highlighted the biological potency of morphinan derivatives:
- Study on 14-benzyloxymetopon :
-
Molecular Docking Studies :
- Molecular docking simulations revealed that certain structural modifications could lead to improved binding modes and increased agonist potency at μ-OR .
- The absence of specific functional groups (like the carbonyl group) was found to enhance binding affinities, indicating a nuanced relationship between structure and activity.
Comparative Analysis of Morphinan Derivatives
| Compound Name | Binding Affinity (nM) | Antinociceptive Potency | Side Effects |
|---|---|---|---|
| Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl | TBD | High | Reduced constipation |
| 14-Benzyloxymetopon | High | Very High | Minimal |
| N-Methylmorphinan-6-one | Moderate | Moderate | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
